ADWX 1 was developed through a process of molecular modification of BmKTX, a toxin from the venom of the Chinese scorpion Buthus martensii . The modifications were aimed at improving selectivity and potency against Kv1.3 channels, which are implicated in various immune responses and inflammatory processes .
The synthesis of ADWX 1 involves several advanced techniques aimed at producing a high-purity peptide suitable for biological testing.
The synthesis process includes blocking undesirable free amines through acetylation before coupling each amino acid, ensuring that the final product maintains its desired structure and functionality .
ADWX 1's molecular structure is crucial for its function as a Kv1.3 inhibitor.
ADWX 1 retains a core structure similar to BmKTX but includes specific mutations at three key residues that enhance its interaction with the Kv1.3 channel .
ADWX 1 interacts with the Kv1.3 channel through specific binding reactions that inhibit its activity.
The primary reaction involves the binding of ADWX 1 to the Kv1.3 channel, leading to blockade of ion flow through the channel, which is critical for various cellular processes including T cell activation .
The mechanism by which ADWX 1 exerts its effects involves modulation of ion channel activity and subsequent cellular signaling pathways.
Upon binding to the Kv1.3 channel, ADWX 1 inhibits potassium ion flow, which disrupts membrane potential changes necessary for T cell activation and proliferation .
Understanding the physical and chemical properties of ADWX 1 is essential for evaluating its suitability for therapeutic applications.
ADWX 1 has promising applications in scientific research and potential clinical settings.
The voltage-gated potassium channel Kv1.3 is a critical regulator of membrane potential in immune cells. Structurally, it forms a homotetrameric complex with six transmembrane segments (S1–S6) per subunit, where the S4 segment acts as a voltage sensor. Upon membrane depolarization, conformational changes open the central pore, enabling K⁺ efflux. This efflux hyperpolarizes the membrane, sustaining the electrochemical gradient necessary for calcium influx via CRAC (calcium release-activated calcium) channels [2] [6]. In T lymphocytes, Kv1.3 collaborates with the calcium-activated KCa3.1 channel to modulate oscillations in membrane potential. These oscillations drive prolonged Ca²⁺ entry, which activates the calcineurin-NFAT (nuclear factor of activated T-cells) pathway—a master regulator of T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and transcriptional activity [2] [7].
Table 1: Potassium Channels in T-Cell Subsets
T-Cell Subset | Kv1.3 Channels/Cell | KCa3.1 Channels/Cell | Primary Function |
---|---|---|---|
Naive/Resting T-cells | 200–300 | 5–20 | Baseline Ca²⁺ homeostasis |
Central Memory (TCM) | 400–500 | 200–500 | Antigen recall response |
Effector Memory (TEM) | 1,500 | ~50 | Rapid pro-inflammatory activation |
Activated Microglia | ~1,000 | Variable | Neuroinflammatory signaling |
In autoimmune and neuroinflammatory diseases, Kv1.3 channel expression becomes pathologically elevated. TEM cells—central to diseases like multiple sclerosis (MS) and rheumatoid arthritis—upregulate Kv1.3 to ~1,500 channels/cell while suppressing KCa3.1. This shift creates a Kv1.3-high phenotype that dominates the K⁺ conductance, making TEM cells dependent on Kv1.3 for calcium signaling and sustained pro-inflammatory cytokine release (e.g., TNF-α, IL-17) [2] [7]. Similarly, in microglia—the CNS-resident immune cells—Kv1.3 overexpression amplifies neurotoxic responses. In Alzheimer’s disease, ischemic stroke, and MS models, activated microglia increase Kv1.3 surface expression, driving reactive oxygen species (ROS) production, phagocytic activity, and neuroinflammatory damage [1] [7]. Genetic ablation of Kv1.3 in murine models confers resistance to experimental autoimmune encephalomyelitis (EAE) and reduces CNS inflammation, underscoring its role as a disease amplifier [4] [7].
Table 2: Kv1.3 Dysregulation in Pathological States
Disease Context | Cell Type | Kv1.3 Change | Functional Consequence |
---|---|---|---|
Multiple Sclerosis | CD4⁺CCR7⁻ TEM cells | 4–5-fold increase | Enhanced IL-2/IFN-γ secretion |
Alzheimer’s Disease | Microglia | 2–3-fold increase | ROS overproduction, neuronal damage |
Type 1 Diabetes | Pancreatic TEM cells | Significant increase | Autoantibody-mediated β-cell attack |
Rheumatoid Arthritis | Synovial TEM cells | Marked upregulation | Joint inflammation amplification |
ADWX-1—a peptide toxin derivative engineered for Kv1.3 specificity—exerts immunosuppression by selectively targeting CCR7⁻ TEM cells while sparing CCR7⁺ TCM and naive T-cells. This selectivity arises from ADWX-1’s high-affinity binding to the external vestibule of Kv1.3, which is overexpressed in TEM cells. Mechanistically, ADWX-1 blocks K⁺ efflux, depolarizing the membrane and reducing the driving force for Ca²⁺ influx. Consequently, calcium-dependent NFAT activation and IL-2 production are suppressed, halting TEM cell proliferation [3]. In rat EAE models, ADWX-1 administration reduced clinical paralysis scores by >60% and inhibited CNS infiltration of autoreactive T-cells, correlating with reduced demyelination [3].
Beyond pore blockade, ADWX-1 uniquely suppresses Kv1.3 gene expression via the protein kinase C-theta (PKCθ)–NF-κB axis. In activated CD4⁺CCR7⁻ cells, ADWX-1 inhibits PKCθ phosphorylation, preventing downstream activation of NF-κB and NFATc1. This dual action—acute channel blockade and sustained gene suppression—synergistically dampens TEM cell activity. Additionally, ADWX-1 disrupts Th17 cell differentiation by reducing RORγt transcription, thereby limiting IL-17 production in EAE lesions [3] [7].
Unlike broad-spectrum Kv inhibitors (e.g., scorpion toxin ShK or BmP02), ADWX-1’s design minimizes off-target effects on neuronal or cardiac potassium channels (e.g., Kv1.1, Kv1.2). Its specificity stems from optimized electrostatic interactions with Kv1.3’s unique turret residues (e.g., D421, D422), a structural feature absent in other Kv channels [5]. In contrast, toxins like ShK-186 (Dalazatide) exhibit picomolar affinity but require mutagenesis to enhance selectivity, risking residual cross-reactivity [1] [5].
Table 3: ADWX-1 vs. Natural Kv1.3 Blockers
Blocker | Source | IC₅₀ for Kv1.3 | Selectivity Profile | Key Mechanism |
---|---|---|---|---|
ADWX-1 | Engineered peptide | ~10 nM | High (no Kv1.x off-targets) | Pore block + Kv1.3 gene suppression |
ShK-186 | Sea anemone ShK derivative | 133 pM | Moderate (Kv1.1/Kv1.4 inhibition) | Pore block |
BmP02 | Scorpion Buthus martensi | 32 nM | Low (blocks Kv3.1/SK channels) | Pore block via β-turn interaction |
Vm24 | Scorpion Vaejovis smithi | 2.9 pM | High | Pore block |
The specificity of ADWX-1 for Kv1.3-high cells positions it as a promising candidate for diverse autoimmune and neuroinflammatory conditions. Preclinical evidence supports its efficacy in psoriasis, type 1 diabetes, and Alzheimer’s models, where Kv1.3-driven inflammation underpins pathogenesis [1] [7]. Future work will focus on optimizing its pharmacodynamic profile for clinical translation.
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3